

overcoming poor response to CUDC-427 in vitro

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Compound of Interest		
Compound Name:	CUDC-427	
Cat. No.:	B612064	Get Quote

CUDC-427 In Vitro Technical Support Center

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and overcome poor responses to **CUDC-427** in vitro.

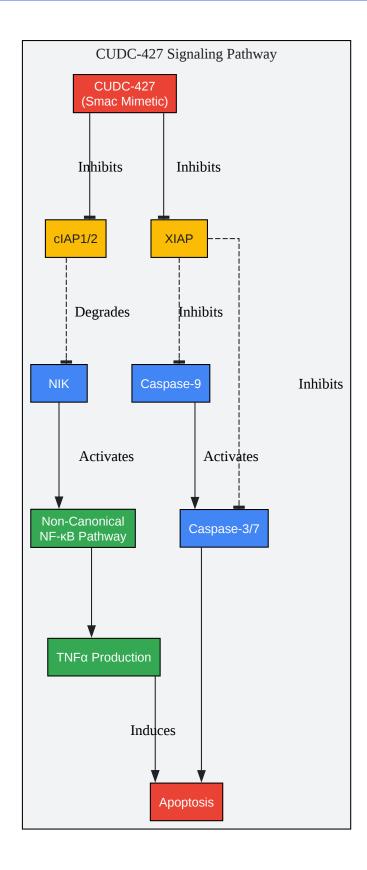
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **CUDC-427**?

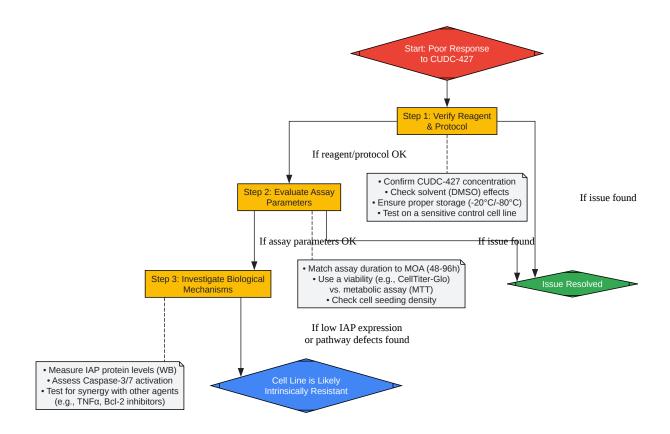
CUDC-427 is a second-generation, orally available small molecule Smac mimetic that potently antagonizes Inhibitor of Apoptosis Proteins (IAPs). Its primary targets are cIAP1, cIAP2, and XIAP. By binding to these IAPs, **CUDC-427** mimics the function of the endogenous protein Smac/DIABLO, leading to two main outcomes:

- Promotion of Apoptosis: By antagonizing XIAP, **CUDC-427** relieves the inhibition of caspases (particularly caspase-3, -7, and -9), thereby lowering the threshold for apoptosis induction.
- Induction of Cell Death via NF-κB: By inducing the auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2, **CUDC-427** stabilizes NIK (NF-κB-inducing kinase). This leads to the activation of the non-canonical NF-κB pathway, resulting in the production of TNFα, which can act in an autocrine/paracrine manner to induce apoptosis.

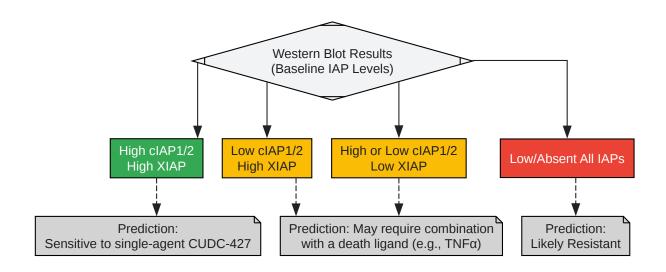












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